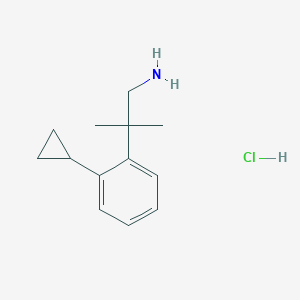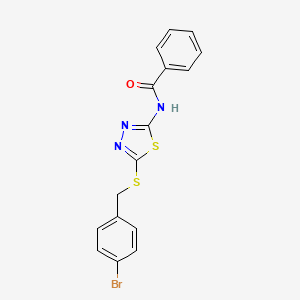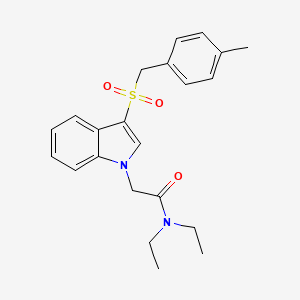
N1-(2-carbamoylbenzofuran-3-yl)-N2-methyloxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of N1-(2-carbamoylbenzofuran-3-yl)-N2-methyloxalamide is unique and has generated interest in scientific research. The exact molecular structure is not provided in the available resources.Physical And Chemical Properties Analysis
The physical and chemical properties of N1-(2-carbamoylbenzofuran-3-yl)-N2-methyloxalamide make it suitable for studies in drug discovery, material science, and catalysis.Scientific Research Applications
Biodegradation of Pesticides
Research by Zhang et al. (2013) on the degradation of carbendazim, a fungicide, by Rhodococcus erythropolis illustrates the potential of microbial biodegradation as a scientific application. The study shows the efficient degradation of carbendazim in contaminated soils, suggesting that compounds with similar chemical structures might also be targets for bioremediation efforts using microbial pathways (Zhang et al., 2013).
Drug Delivery Systems
Campos et al. (2015) explored the use of solid lipid nanoparticles and polymeric nanocapsules for the sustained release of carbendazim and tebuconazole, indicating the relevance of such compounds in developing advanced drug delivery systems. These systems could modify the release profiles of bioactive compounds, reduce environmental toxicity, and potentially offer new treatment options for fungal diseases in plants (Campos et al., 2015).
Chemical Synthesis and Material Science
Iqbal et al. (2016) reported on the synthesis and characterization of redox-active polyimides with unsymmetrical and noncoplanar carbazole units. These materials, envisioned as future hole transporting materials, demonstrate the importance of carbazole derivatives in organic electronics, including organic light-emitting diodes (OLEDs) (Iqbal et al., 2016).
Environmental Chemistry and Toxicology
Park et al. (2022) conducted a study on the bioremediation of carbofuran, highlighting the metabolic changes induced in carbofuran-degrading bacteria. This research underlines the broader application of understanding the metabolic pathways affected by similar compounds, which can aid in environmental clean-up efforts (Park et al., 2022).
Anticancer Research
Kortylewicz et al. (2020) contributed to cancer research by developing a novel antimitotic theranostic agent, indicating the potential of certain chemical structures in cancer therapy. This research showcases the possibility of using structurally related compounds in the development of new anticancer agents (Kortylewicz et al., 2020).
Safety and Hazards
properties
IUPAC Name |
N'-(2-carbamoyl-1-benzofuran-3-yl)-N-methyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4/c1-14-11(17)12(18)15-8-6-4-2-3-5-7(6)19-9(8)10(13)16/h2-5H,1H3,(H2,13,16)(H,14,17)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVPUMDMOWHDRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-carbamoylbenzofuran-3-yl)-N2-methyloxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-[2-(Dimethylamino)-5-fluorophenyl]ethyl]prop-2-enamide](/img/structure/B2932027.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-2-thioxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/no-structure.png)



![5-(4-methoxyphenyl)-3-(pyridin-3-yl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2932037.png)




![N-Methyl-N-[2-[(5-methyl-2,3-dihydro-1H-inden-1-yl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2932048.png)
![2-[2-(4-chloro-2-methylphenoxy)acetyl]-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B2932049.png)
![(E)-3-chloro-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[b]thiophene-2-carboxamide](/img/structure/B2932050.png)